2-(3-Methoxyphenyl)thiazolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methoxyphenyl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-12-9-4-2-3-8(7-9)10-11-5-6-13-10/h2-4,7,10-11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZFHPGDLDKIHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2NCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30902982 | |
| Record name | NoName_3560 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30902982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67086-85-5 | |
| Record name | Thiazolidine, 2-(3-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67086-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazolidine, 2-(m-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067086855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Advanced Spectroscopic and Structural Elucidation of 2 3 Methoxyphenyl Thiazolidine and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a cornerstone technique for the structural determination of organic compounds, providing detailed information about the carbon-hydrogen framework.
One-Dimensional NMR Techniques (¹H NMR, ¹³C NMR)
One-dimensional NMR techniques, such as ¹H and ¹³C NMR, are fundamental for the initial structural verification of 2-(3-Methoxyphenyl)thiazolidine and its analogs.
In the ¹H NMR spectrum of related thiazole (B1198619) compounds, such as 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, characteristic signals for the methoxy (B1213986) group protons (-OCH₃) appear as a singlet around δ 3.77 ppm. nanomedicine-rj.com The protons on the phenyl ring typically resonate in the aromatic region between δ 6.94 and δ 7.74 ppm. nanomedicine-rj.com For the thiazole ring itself, the proton at the C5 position can appear as a singlet at approximately δ 7.13 ppm. nanomedicine-rj.com
In analogs like 2-(4-methoxyphenyl)-3-phenyl-1,3-thiazolidin-4-ones, the proton at the C2 position of the thiazolidine (B150603) ring gives a singlet at around δ 6.21 ppm, while the methylene (B1212753) protons at C5 show a doublet of doublets at δ 3.86-3.95 ppm due to geminal coupling. researchgate.net
The ¹³C NMR spectrum provides complementary information. For 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, the carbon of the methoxy group is observed at δ 55.51 ppm. nanomedicine-rj.com The carbons of the thiazole ring appear at distinct chemical shifts: C2 at δ 168.55 ppm, C4 at δ 150.17 ppm, and C5 at δ 99.79 ppm. nanomedicine-rj.com The aromatic carbons of the phenyl ring are found between δ 114.27 and δ 158.99 ppm. nanomedicine-rj.com In thiazolidinone analogs, the carbonyl carbon (C4) signal is typically found downfield around δ 171 ppm, with the C2 and C5 carbons resonating at approximately δ 65 ppm and δ 34 ppm, respectively. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Thiazolidine Analogs
| Compound | Technique | Functional Group | Chemical Shift (ppm) | Reference |
|---|---|---|---|---|
| 2-amino-4-(4-methoxyphenyl)-1,3-thiazole | ¹H NMR | -NH₂ | 6.82 (s) | nanomedicine-rj.com |
| -OCH₃ | 3.77 (s) | |||
| Thiazole-CH | 7.13 (s) | |||
| Aromatic-CH | 6.94-7.74 (m) | |||
| 2-(4-methoxyphenyl)-3-(4-nitrophenyl)-1,3-thiazolidin-4-one | ¹³C NMR | C=O (C4) | 171.16 | researchgate.net |
| Thiazolidine-CH (C2) | 64.46 | |||
| Thiazolidine-CH₂ (C5) | 33.77 | |||
| -OCH₃ | 55.69 |
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals, especially in complex molecules.
COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the thiazolidine ring and the aromatic system.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. This technique is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations (typically over 2-3 bonds) between carbon and proton atoms. This is particularly useful for establishing the connection between the methoxyphenyl ring and the thiazolidine ring, as well as identifying quaternary carbons.
While specific 2D NMR data for this compound is not detailed in the provided search results, these techniques are standard procedure in the structural elucidation of its analogs. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural insights from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. This technique is essential for confirming the molecular formula of newly synthesized compounds. For instance, HRMS has been used to confirm the composition of various thiazolidinedione and rhodanine (B49660) derivatives. researchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like thiazolidine derivatives. mdpi.com It typically produces a protonated molecule [M+H]⁺, which allows for the straightforward determination of the molecular weight. mdpi.comnuph.edu.ua The fragmentation patterns observed in ESI-MS/MS experiments can provide valuable structural information. Common fragmentation pathways for related heterocyclic systems often involve the cleavage of the thiazolidine ring and the loss of small molecules or radicals from the substituent groups. sapub.org
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. In the IR spectrum of a thiazolidine derivative, one would expect to see several characteristic absorption bands.
N-H Stretch: For secondary amines like the thiazolidine ring, a moderate absorption band is expected in the region of 3300-3500 cm⁻¹.
Aromatic C-H Stretch: Absorption bands for the C-H stretching of the methoxyphenyl group typically appear just above 3000 cm⁻¹.
Aliphatic C-H Stretch: The C-H stretching of the methylene groups in the thiazolidine ring would be observed in the 2850-2960 cm⁻¹ range.
C=C Stretch: Aromatic ring stretching vibrations are found in the 1450-1600 cm⁻¹ region.
C-O Stretch: The aryl-alkyl ether linkage of the methoxy group gives rise to strong, characteristic bands in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.
C-N Stretch: The C-N stretching vibration of the thiazolidine ring typically appears in the 1180-1360 cm⁻¹ range.
C-S Stretch: This bond gives a weak absorption in the 600-700 cm⁻¹ region.
For analogs containing a carbonyl group, such as 2,4-thiazolidinedione, a strong C=O stretching band is observed around 1700 cm⁻¹. nist.govnist.gov
Table 2: General IR Absorption Frequencies for Functional Groups in Thiazolidine Analogs
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| N-H (Thiazolidine) | Stretch | 3300-3500 | nanomedicine-rj.com |
| Aromatic C-H | Stretch | 3000-3100 | nanomedicine-rj.com |
| Aliphatic C-H | Stretch | 2850-2960 | mdpi.com |
| C=O (in analogs) | Stretch | ~1700 | researchgate.netnist.gov |
| Aromatic C=C | Stretch | 1450-1600 | nanomedicine-rj.com |
| C-O (Ether) | Asymmetric Stretch | 1200-1275 | nanomedicine-rj.com |
X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis
X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For thiazolidine derivatives, this technique is invaluable for elucidating the ring's conformation and the spatial orientation of substituents, which are critical determinants of their biological activity and chemical reactivity.
Single-Crystal X-ray Diffraction Studies
While a specific single-crystal X-ray diffraction study for this compound is not prominently available in the surveyed literature, extensive analysis of closely related analogs, such as 2-phenylthiazolidine (B1205856) and 2-(p-chlorophenyl)thiazolidine, provides significant insight into the expected structural features. iucr.org These studies are fundamental for establishing the absolute stereochemistry and understanding the non-covalent interactions that govern the crystal packing.
In a representative study, the crystal structure of 2-(p-chlorophenyl)thiazolidine was determined to be orthorhombic, belonging to the P2₁2₁2₁ space group. iucr.org The analysis of this analog offers a reliable model for the structural characteristics of 2-aryl thiazolidines. The data obtained from such studies are crucial for confirming the connectivity of atoms and for detailed conformational analysis. Single-crystal X-ray analysis of various thiazolidinone derivatives, some incorporating methoxyphenyl groups, has also been performed, revealing key structural details like the planarity of rings and the dihedral angles between different molecular fragments. researchgate.netresearchgate.net The synthesis of novel thiazolidine derivatives is often followed by single-crystal X-ray analysis to confirm the formation of the desired product, for instance, verifying the creation of a 2-imino thiazolidine structure. nih.gov
Below is a table summarizing typical crystallographic data obtained for a closely related analog, 2-(p-chlorophenyl)thiazolidine, which serves as a model for understanding the structural properties of this compound. iucr.org
Table 1: Crystallographic Data for 2-(p-chlorophenyl)thiazolidine
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₁₀ClNS |
| Molecular Weight | 199.71 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.529 (1) |
| b (Å) | 8.486 (1) |
| c (Å) | 20.432 (2) |
| V (ų) | 958.7 (2) |
| Z | 4 |
Data sourced from a study on 2-(p-chlorophenyl)thiazolidine, a structural analog. iucr.org
Conformational Analysis in Solid State
The solid-state conformation of the thiazolidine ring and its substituents is a key aspect revealed by X-ray crystallography. For 2-aryl thiazolidines, two main features are of interest: the puckering of the five-membered thiazolidine ring and the orientation of the aryl substituent relative to this ring.
Studies on 2-(p-chlorophenyl)thiazolidine show that the thiazolidine ring adopts an envelope conformation in the solid state. iucr.org In this conformation, four of the ring atoms are nearly coplanar, while one atom is displaced from this plane. Specifically, the nitrogen atom is typically the one out of the plane formed by the other four atoms. iucr.org Furthermore, the phenyl ring is found to be approximately perpendicular to the best plane of the thiazolidine moiety, with a dihedral angle of 98.4 (1)°. iucr.org This perpendicular orientation minimizes steric hindrance between the aryl group and the thiazolidine ring.
The puckering of the thiazolidine ring is a general feature, though the exact conformation can vary. In N-substituted thiazolidine-2-thiones, puckering angles of 7.5° to 23.2° have been observed, demonstrating the conformational flexibility of the ring system. researchgate.net Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental X-ray data to explore different possible conformers (e.g., endo and exo) and determine the lowest energy (most stable) conformation. nih.gov For more complex derivatives, the solid-state conformation can be influenced by intermolecular interactions, such as hydrogen bonds and π-π stacking, which stabilize the crystal lattice. researchgate.netafricaresearchconnects.com
Chromatographic Techniques for Purity Assessment and Diastereomeric Excess
Chromatographic methods are indispensable tools for the purification and analysis of synthetic compounds like this compound. These techniques are crucial for assessing chemical purity and, for chiral molecules, determining the enantiomeric or diastereomeric excess.
High-Performance Liquid Chromatography (HPLC) is a primary method for these assessments. For chiral compounds like many thiazolidine derivatives, chiral HPLC is the technique of choice for separating enantiomers. mz-at.de This is vital as different enantiomers can exhibit distinct biological activities. nih.gov The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. youtube.com
Commonly used CSPs for the separation of chiral pharmaceuticals include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and cyclodextrins. nih.govyoutube.com The choice of mobile phase, typically a mixture of solvents like hexane/isopropanol or acetonitrile/methanol, is optimized to achieve the best separation. sigmaaldrich.com
In addition to HPLC, Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of reactions and for preliminary purity checks due to its simplicity and speed. nih.gov For preparative purposes, column chromatography is employed to purify the synthesized thiazolidine derivatives from starting materials and by-products. nih.gov The determination of enantiomeric purity is a critical step in the development of chiral drugs, ensuring that the final product meets regulatory requirements. nih.gov
The table below provides examples of chromatographic conditions that could be adapted for the analysis of this compound and its analogs.
Table 2: Exemplary Chromatographic Conditions for Thiazolidine Derivatives
| Technique | Stationary Phase | Mobile Phase System | Application |
|---|---|---|---|
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak® IG-3) | Polar-Organic, Reversed-Phase, or HILIC modes | Enantiomeric separation and determination of enantiomeric excess. nih.gov |
| Reverse-Phase HPLC | C18 or C8 silica | Acetonitrile/Water or Methanol/Water gradients | Purity assessment of starting materials and final products. |
| Column Chromatography | Silica gel (60-120 mesh) | Hexane/Ethyl Acetate gradients | Preparative purification of crude reaction products. nih.gov |
| TLC | Silica gel 60 F254 | Petroleum Ether/Ethyl Acetate mixtures | Reaction monitoring and rapid purity assessment. mdpi.com |
Computational and Theoretical Investigations of 2 3 Methoxyphenyl Thiazolidine
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is extensively employed to predict various properties of chemical compounds, offering a balance between accuracy and computational cost. For derivatives of thiazolidine (B150603), DFT calculations are crucial for understanding their structural and electronic properties. nih.govresearchgate.net
Molecular Geometry Optimization and Electronic Structure Calculations
Molecular geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. For thiazolidine derivatives, DFT methods, such as B3LYP combined with a basis set like 6-31G(d,p) or 6-311G(d,p), are commonly used to perform these optimizations. nih.govresearchgate.netmdpi.com
While specific studies on 2-(3-Methoxyphenyl)thiazolidine are not widely detailed, research on analogous compounds, such as Z-3N(2-ethoxyphenyl)-2-N′(2-ethoxyphenyl)-imino-thiazolidin-4-one, demonstrates that optimized geometries calculated via DFT are generally in good agreement with experimental data obtained from X-ray diffraction. researchgate.net For instance, the deviation between calculated and experimental bond lengths for such derivatives can be as low as 0.05 Å, with bond angle deviations around 2.66° when using the B3LYP/6-31G(d,p) level of theory. researchgate.net These calculations confirm the non-planar structure typical of many thiazolidine-based compounds. researchgate.net The electronic structure, which describes the motion and energies of electrons within the molecule, is also elucidated through these calculations, providing a foundation for understanding the molecule's reactivity and spectroscopic behavior.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. In studies of various thiazole (B1198619) derivatives, the HOMO density is often located on the thiazolidine and phenyl rings, while the LUMO's location can be influenced by the presence of electron-withdrawing or electron-donating substituents. researchgate.net
Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis
| Orbital/Concept | Description | Chemical Significance |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map uses a color-coded scale to represent different potential values on the electron density surface.
Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. These areas often correspond to the location of lone pairs on electronegative atoms like oxygen or nitrogen. Regions of positive potential, colored blue, are electron-deficient and are favorable sites for nucleophilic attack. Green areas represent neutral or zero potential. researchgate.net Studies on related methoxy-substituted compounds have shown that negative MEP regions are often associated with the 3-methoxy group, influencing the molecule's interactions. nih.gov For thiazolidine derivatives, MEP analysis helps identify the most reactive sites, such as the carbonyl oxygen or the sulfur atom, which are crucial for understanding intermolecular interactions and potential binding modes with biological targets. researchgate.net
Global and Local Reactivity Descriptors
Based on the energies of the frontier orbitals (HOMO and LUMO), a set of global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors provide a more quantitative picture than FMO analysis alone. researchgate.net
Local reactivity descriptors, on the other hand, are used to identify the most reactive sites within a molecule for specific types of reactions. These are often derived from Fukui functions, which indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron.
Table 2: Global Reactivity Descriptors Derived from DFT
| Descriptor | Formula (using Koopmans' Theorem) | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Potential (μ) | μ = -χ | The escaping tendency of electrons from an equilibrium system. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating high polarizability. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. |
These parameters are widely used in computational studies of thiazole and thiazolidinone derivatives to compare the reactivity profiles of different compounds within a series. mdpi.comresearchgate.net
Proton Affinities and Hydration Studies
Proton affinity (PA) is a fundamental measure of a molecule's intrinsic basicity in the gas phase, defined as the negative of the enthalpy change for the protonation reaction. Computational methods, particularly DFT, are effective tools for calculating the PA of different basic sites within a polyfunctional molecule. researchgate.net For a molecule like this compound, potential protonation sites include the nitrogen and sulfur atoms of the thiazolidine ring and the oxygen atom of the methoxy (B1213986) group. DFT calculations can determine the PA for each site, identifying the most favorable position for protonation. Studies on similar heterocyclic systems, such as thiazolidine-2,4-dione derivatives, have used DFT to establish the trend of PA among different heteroatoms. researchgate.net
Hydration studies investigate the interaction of a molecule with water molecules, which is crucial for understanding its solubility and behavior in aqueous biological environments. Computational models, such as the Solvation Model based on Density (SMD), can be used to simulate the effects of a solvent like water or ethanol (B145695) on the molecule's structure and stability. These studies can reveal how intermolecular hydrogen bonds with water affect the compound's conformational preferences.
Conformational Energetics and Tautomerism
The flexible, non-aromatic nature of the thiazolidine ring allows for various conformations. Computational studies on the conformational energetics of this compound would involve mapping the potential energy surface by systematically rotating the bonds, particularly the one connecting the phenyl group to the thiazolidine ring, to identify the most stable conformers.
Thiazolidine derivatives can also exhibit tautomerism, which involves the migration of a proton, often between a nitrogen and a neighboring double bond. For instance, 2-substituted thiazolidin-4-ones can exist in amino and imino tautomeric forms. nih.gov DFT calculations are instrumental in determining the relative stabilities of these tautomers by comparing their calculated energies. For many 2-aryl-substituted thiazolidinones, theoretical studies have shown that one tautomeric form is significantly more stable than others. nih.gov In the case of this compound, potential tautomers could arise from proton shifts involving the ring's nitrogen atom, and DFT calculations would be essential to predict the predominant form.
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug design for understanding how a ligand, such as a small molecule, might interact with a protein's active site.
For the thiazolidine scaffold, molecular docking studies have been instrumental in elucidating binding modes and predicting binding affinities for a range of biological targets. Studies on 2,3-diaryl-1,3-thiazolidin-4-one derivatives, which share a core structure with this compound, have revealed key interactions that drive target binding. For instance, in studies targeting the cyclooxygenase-2 (COX-2) enzyme, these derivatives were shown to fit well within the active site. nih.gov The binding is often stabilized by a network of interactions, including hydrogen bonds and hydrophobic interactions with key amino acid residues.
The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the interaction. For thiazolidinone derivatives targeting COX-2, docking scores have been shown to correlate well with in vitro inhibitory activity. nih.gov For example, a series of 2-(3-(arylalkyl amino carbonyl)phenyl)-3-(2-methoxyphenyl)-4-thiazolidinone derivatives, which are structurally analogous, were evaluated for their anti-proliferative properties, with docking studies helping to rationalize their activity. nih.gov These studies suggest that the methoxyphenyl group, as present in this compound, can play a significant role in orienting the molecule within a binding pocket and contributing to hydrophobic interactions that enhance binding affinity.
| Compound Class | Target Protein | Key Interacting Residues (Example) | Interaction Types | Reference |
|---|---|---|---|---|
| 2,3-diaryl-1,3-thiazolidin-4-ones | COX-2 | Tyr385, Arg120, Ser530 | Hydrogen Bonding, Hydrophobic Interactions | nih.gov |
| 5-[Morpholino(phenyl)methyl]-thiazolidine-2,4-diones | PPARγ | Ser289, His323, His449, Tyr473 | Hydrogen Bonding, Pi-Alkyl, Pi-Sigma | nih.gov |
| Thiazolidine-2,4-dione Hybrids | VEGFR-2 | Cys919, Asp1046, Glu885 | Hydrogen Bonding, Hydrophobic Interactions | nih.gov |
The thiazolidine ring is recognized as a "biologically privileged scaffold" due to its presence in a wide array of pharmacologically active compounds. researchgate.net Computational and experimental studies on its derivatives have identified numerous potential biological targets. Based on this extensive body of work, this compound could plausibly interact with several classes of proteins. nih.gov
Potential Biological Targets Identified from Analogous Compounds:
Nuclear Receptors: Peroxisome proliferator-activated receptor-gamma (PPARγ) is a well-established target for thiazolidinedione-class antidiabetic drugs. nih.govresearchgate.net Docking studies consistently show that the thiazolidine-2,4-dione headgroup forms crucial hydrogen bonds within the PPARγ ligand-binding domain. nih.gov
Enzymes:
Cyclooxygenases (COX-1 and COX-2): As mentioned, thiazolidinones have been investigated as anti-inflammatory agents via COX inhibition. nih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Hybrid molecules containing a thiazolidine-2,4-dione nucleus have been designed and evaluated as inhibitors of VEGFR-2, a key target in cancer therapy. nih.gov
Thymidylate Synthase: Some thiazolidine derivatives have shown potential as anticancer agents by inhibiting this enzyme, which is crucial for DNA synthesis. nih.gov
Antimicrobial Targets: The thiazolidine scaffold is found in various compounds with antibacterial and antifungal activity, suggesting potential interactions with microbial enzymes or proteins. nih.gov
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the system over time.
MD simulations are employed to assess the stability of a docked pose and to refine the understanding of inhibitor-target interactions. nih.gov For a ligand like this compound, an MD simulation would typically run for several nanoseconds to observe the dynamic behavior of the ligand within the target's binding site.
Key insights from MD simulations on related thiazolidine systems include:
Complex Stability: The root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored. A stable RMSD value over time suggests that the ligand remains securely bound in its initial pose and the complex is stable. nih.gov
Interaction Persistence: MD simulations can track the persistence of specific interactions, such as hydrogen bonds, identified during docking. This helps to confirm which interactions are most critical for stable binding.
Conformational Adjustments: These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, which are not captured by rigid docking protocols. This dynamic fitting can be crucial for a molecule's biological activity. nih.gov For example, MD simulations of thiazolidine-2,4-dione hybrids bound to VEGFR-2 have been used to authenticate the high affinity and stable binding predicted by docking studies. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
QSAR studies on thiazolidine derivatives have been successful in developing predictive models for a variety of biological activities, including antihyperglycemic, antifungal, and anticancer effects. researchgate.netnih.govmedchemexpress.com These models are typically built using a "training set" of compounds with known activities to establish a mathematical equation, which is then validated using a "test set" of compounds not used in model generation. figshare.com
The process involves calculating a wide range of molecular descriptors for each compound, which quantify various aspects of its structure:
Topological Descriptors: Describe the atomic connectivity and shape of the molecule.
Electronic Descriptors: Relate to the molecule's electronic properties, such as HOMO/LUMO energies and partial charges. imist.ma
Physicochemical Descriptors: Include properties like LogP (lipophilicity) and molar refractivity (MR), which relate to steric bulk. imist.ma
A QSAR model for a series of 2-phenyl-thiazolidinone derivatives, for example, could take the form of a multiple linear regression (MLR) equation. One study on thiazole derivatives resulted in a robust MLR model with a high correlation coefficient (R²) of 0.76 and good external predictive power (R²_test = 0.78), indicating a reliable model. imist.ma For thiazolidine derivatives, descriptors related to molecular shape, hydrophobicity, and electronic properties are often found to be critical for activity. researchgate.net The development of such models is crucial for the in silico screening of virtual libraries to identify new, potent thiazolidine-based compounds and to guide the synthesis of optimized derivatives. nih.govfigshare.com
| Thiazolidine Class | Biological Activity | Modeling Method | Key Findings / Important Descriptors | Model Statistics (Example) | Reference |
|---|---|---|---|---|---|
| 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-ones | Anti-osteosarcoma | Gene Expression Programming (Non-linear) | Non-linear model showed better predictive performance than linear methods. | R² = 0.839 (training), R² = 0.760 (test) | figshare.com |
| Thiazolidine-2,4-diones (Thioglitazones) | Antihyperglycemic | Multiple Linear Regression (MLR) | Thermodynamic, topological, and charge-dependent parameters were important. | - | nih.gov |
| Thiazole Derivatives | PIN1 Inhibition | MLR, ANN | Descriptors for Molar Refractivity (MR), LogP, and LUMO energy were significant. | MLR: R²=0.76, ANN: R²=0.98 | imist.ma |
| General Thiazolidines | Antifungal | 2D-QSAR | Topological indices (TREF, IRm) and fragment-based descriptors were identified as key. | r = 0.777 | researchgate.net |
Computational Approaches to Stereoselectivity and Chirality
Computational studies are instrumental in understanding the conformational landscape of molecules, determining the relative stabilities of different stereoisomers (enantiomers and diastereomers), and calculating the energy barriers for their interconversion. Such analyses would typically involve:
Conformational Searching: Identifying all possible low-energy conformations for the R and S enantiomers of this compound.
Geometry Optimization: Using quantum chemical methods to find the most stable three-dimensional structure for each conformer.
Energy Calculations: Determining the relative energies of the stereoisomers to predict which are more likely to be favored at equilibrium.
Transition State Analysis: Calculating the energy of the transition states that separate the stereoisomers, which provides insight into the kinetic stability of the chiral centers.
While research on related, more complex thiazolidine derivatives exists, the findings are not directly transferable to this compound. The nature and position of substituents on the thiazolidine ring and the phenyl group have a profound impact on the electronic and steric environment of the molecule, which in turn governs its stereochemical behavior. Therefore, without studies specifically targeting this compound, a detailed and accurate discussion of its computational stereochemical analysis cannot be provided at this time.
Further research employing computational chemistry techniques would be necessary to generate the data required for a thorough understanding of the stereoselectivity and chirality of this compound. Such studies would provide valuable insights into its three-dimensional structure and the dynamics of its chiral forms.
Molecular Pharmacology and Biological Target Elucidation of 2 3 Methoxyphenyl Thiazolidine
Investigation of Enzyme Inhibition Mechanisms
The therapeutic potential of a compound is often linked to its ability to modulate the activity of specific enzymes. Research into 2-(3-Methoxyphenyl)thiazolidine and its related structures, such as thiazolidinones and thiazolidinediones, has revealed a range of enzyme inhibitory activities. These activities span metabolic, bacterial, and signaling enzymes, highlighting the diverse molecular interactions of the thiazolidine (B150603) scaffold.
The inhibition of carbohydrate-digesting enzymes like α-amylase is a key strategy for managing postprandial hyperglycemia. Thiazolidine-4-one and thiazolidine-2,4-dione derivatives have been identified as potent inhibitors of these enzymes.
Studies on novel synthetic thiazolidinedione derivatives have demonstrated significant inhibitory activity against α-amylase. For instance, a series of 5-(benzo[d] nih.govhelsinki.fidioxol-5-ylmethylene) thiazolidine-2,4-dione derivatives were synthesized and evaluated for their α-amylase inhibitory potential. researchgate.net One compound from this series exhibited the highest potency against α-amylase when compared to the standard drug, acarbose (B1664774). researchgate.net Similarly, other research has focused on hybrid molecules incorporating the thiazolidine-4-one scaffold. Hybrids containing a pyrazole (B372694) moiety showed noteworthy α-amylase inhibition, with one compound achieving 90.04% inhibition at a concentration of 100 μg/mL. rsc.orgnih.gov
Further investigations into a broad series of thiazolidine-2,4-dione derivatives revealed potent α-glucosidase inhibitory activity, with all tested compounds showing stronger inhibition than the reference drug acarbose (IC₅₀ = 654.35 ± 65.81 μM). nih.gov The most active compound in this series demonstrated an IC₅₀ value of 0.52 ± 0.06 μM and was identified as a reversible, mixed-type inhibitor. nih.gov This suggests that the thiazolidine scaffold serves as a promising foundation for developing new agents to control carbohydrate metabolism.
Interactive Table: α-Amylase and α-Glucosidase Inhibition by Thiazolidine Derivatives Use the filter to explore the data for specific compounds or enzyme types.
| Compound Class | Enzyme Target | Key Finding | IC₅₀ Value | Reference |
| Thiazolidine-4-one pyrazole hybrid | α-Amylase | Significant inhibition | 90.04% inhibition at 100 µg/mL | rsc.orgnih.gov |
| 5-(benzo[d] nih.govhelsinki.fidioxol-5-ylmethylene) thiazolidine-2,4-dione | α-Amylase | Highest potency in its series | Not specified | researchgate.net |
| Thiazolidine-2,4-dione derivative (C23) | α-Glucosidase | More potent than acarbose | 0.52 ± 0.06 µM | nih.gov |
| Acarbose (Reference) | α-Glucosidase | Standard inhibitor | 654.35 ± 65.81 µM | nih.gov |
The rise of antibiotic resistance has spurred the search for novel antibacterial agents that act on new targets. The bacterial enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) is essential for peptidoglycan biosynthesis, a pathway crucial for bacterial cell wall integrity and survival. helsinki.fibohrium.com As this enzyme is absent in eukaryotes, it represents an attractive target for selective antibacterial drugs. helsinki.fi
Research has identified 4-thiazolidinones as a class of compounds capable of inhibiting the MurB enzyme. helsinki.finih.gov These molecules are thought to act as diphosphate (B83284) mimics, interfering with the binding of the enzyme's natural substrate. helsinki.finih.gov The design of these inhibitors often involves a thiazolidinone ring that mimics the diphosphate group of the native ligand, while other substitutions on the ring occupy the carbohydrate-binding site within the enzyme's lipophilic pocket. helsinki.fi This mechanism supports the potential of thiazolidine-based structures in the development of new antibacterial therapies.
Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The thiazolidine scaffold has been extensively explored for its potential to inhibit various kinases.
VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov Consequently, VEGFR-2 is a major target for anti-cancer drug development. nih.gov Numerous studies have reported on thiazolidine-2,4-dione (TZD) derivatives as potent VEGFR-2 inhibitors. nih.govnih.gov For example, a novel series of TZD derivatives were designed based on the pharmacophoric features of known VEGFR-2 inhibitors, leading to the identification of a compound with an IC₅₀ value of 0.079 μM, comparable to the reference drug sorafenib (B1663141) (IC₅₀ = 0.084 μM). nih.gov Molecular docking studies confirmed that the 5-benzylidenethiazolidine-2,4-dione motif binds to the hinge region of the ATP-binding site of VEGFR-2, mimicking the interaction of established inhibitors. nih.gov
HDAC4: Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic regulation by modifying chromatin structure. nih.govnih.gov HDAC4, a class IIa HDAC, is implicated in various cancers and other diseases. nih.gov Thiazolidinedione-based compounds have emerged as non-hydroxamate HDAC inhibitors. nih.gov Studies have identified TZD derivatives that selectively inhibit HDAC4. nih.gov For instance, a series of novel TZD-based naphthylidene derivatives were found to be dual-targeting agents, acting as partial activators of PPARγ and selective inhibitors of HDAC4. nih.gov The most potent compounds in one study exhibited submicromolar IC₅₀ values for HDAC4 inhibition. nih.gov Mechanistic studies revealed that these TZD ligands are competitive inhibitors that bind via a two-step induced-fit mechanism. nih.gov
EGFR: The Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase that, when overexpressed or mutated, drives the proliferation of various cancer cells. rsc.org Thiazolidin-4-one and thiazolidine-2,4-dione derivatives have been developed as EGFR inhibitors, including against drug-resistant mutant forms. rsc.orgnih.gov One study reported on thiazolidin-4-one derivatives with potent activity against a triple-mutant (L858R/T790M/C797S) EGFR, with the lead compounds showing IC₅₀ values of 120 nM and 134 nM. nih.gov Other work has focused on dual inhibitors, with some thiazolidine-4-one derivatives showing potent inhibition of both CDK2 and EGFR. helsinki.fi
ORF2: There is currently no available research data specifically detailing the inhibition of ORF2 by this compound or its close derivatives within the scope of the provided search results.
Interactive Table: Kinase Inhibition by Thiazolidine Derivatives Use the filter to explore data for specific kinases or compound series.
| Compound Class | Kinase Target | Key Finding | IC₅₀ Value | Reference |
| Thiazolidine-2,4-dione derivative | VEGFR-2 | Potent inhibition, comparable to sorafenib | 0.079 µM | nih.gov |
| Sorafenib (Reference) | VEGFR-2 | Standard inhibitor | 0.084 µM | nih.gov |
| TZD-naphthylidene hybrid (7w) | HDAC4 | Selective, submicromolar inhibition | 0.42 ± 0.05 µM | nih.gov |
| Thiazolidin-4-one derivative (6a) | EGFR (triple mutant) | Potent inhibition of resistant mutant | 120 nM | nih.gov |
| Thiazolidin-4-one derivative (5f) | EGFR | Potent dual inhibitor (with CDK2) | 87 nM | helsinki.fi |
Pyocyanin (B1662382) is a redox-active virulence factor produced by the bacterium Pseudomonas aeruginosa. It contributes significantly to the bacterium's pathogenicity by inducing oxidative stress in host cells. nih.gov The biosynthesis of pyocyanin from its precursor, chorismic acid, involves a pathway with several key enzymes, including PhzM and PhzS. nih.gov Targeting these enzymes presents a novel anti-virulence strategy that could disarm the pathogen without killing it, potentially reducing the selective pressure for resistance.
Research has demonstrated that the thiazolidinedione scaffold is a promising starting point for inhibitors of this pathway. nih.gov Specifically, thiazolidine-2,4-dione derivatives have been shown to inhibit PhzS, a flavin-dependent monooxygenase that catalyzes the final step in pyocyanin synthesis. nih.govnih.gov A molecular simplification approach led to the development of a lead compound, 5-(2,4-dimethoxyphenyl)thiazolidine-2,4-dione, which exhibited a 10-fold improvement in binding affinity (Kd = 1.68 µM) for PhzS compared to the initial hit. This compound acts as a competitive inhibitor with respect to the NADH cofactor. nih.gov These findings validate that enzymes in the pyocyanin biosynthesis pathway are druggable targets and that thiazolidine-based compounds can effectively interfere with their function. nih.gov
Receptor-Mediated Biological Pathways
In addition to direct enzyme inhibition, this compound and its analogs can exert biological effects by interacting with cellular receptors, particularly nuclear receptors that regulate gene expression.
Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that functions as a key transcription factor in adipogenesis, glucose metabolism, and inflammation. nih.gov It is the molecular target for the thiazolidinedione (TZD) class of antidiabetic drugs. nih.govresearchgate.net Upon activation by a ligand, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) to regulate the transcription of target genes. nih.gov
The thiazolidine-2,4-dione ring is the core pharmacophore responsible for activating PPAR-γ. Compounds like rosiglitazone (B1679542) and pioglitazone (B448) are full agonists of PPAR-γ. nih.govnih.gov Studies have shown that activation of PPAR-γ by TZD ligands can enhance mitochondrial potential and promote cell survival at concentrations optimal for transcriptional activation. researchgate.net More recent research has focused on developing dual-acting agents. For example, compounds have been designed to simultaneously act as partial PPAR-γ agonists and HDAC inhibitors, which could offer a multi-pronged approach to cancer therapy. nih.gov This demonstrates the versatility of the thiazolidine scaffold in modulating receptor-mediated pathways to achieve desired therapeutic outcomes.
Allosteric Modulation of Receptors (e.g., Mu-Opioid Receptor)
The mu-opioid receptor (MOR) is a primary target for opioid alkaloids like morphine, which are potent analgesics but also have significant adverse effects. nih.gov A novel approach to mitigate these side effects is the development of allosteric modulators. nih.gov These molecules bind to a site on the receptor distinct from the primary (orthosteric) binding site of endogenous agonists. nih.gov Positive allosteric modulators (PAMs) of the MOR have been a particular focus, as they are hypothesized to enhance the effects of endogenous opioid peptides, potentially offering a safer therapeutic window for pain management. nih.govresearchgate.net
While direct studies on this compound as an allosteric modulator of the mu-opioid receptor are not prominent in the available literature, research on structurally related thiazolidine derivatives has shown promise. For instance, the compound BMS-986122, which has a 2-(3-Bromo-4-methoxyphenyl)thiazolidine core, has been identified as a MOR PAM. nih.gov This compound enhances the ability of the endogenous opioid Methionine-enkephalin (Met-Enk) to activate G proteins in mouse brain tissue. nih.gov Notably, BMS-986122 demonstrates biased signaling, preferentially enhancing G protein activation over β-arrestin recruitment, a characteristic that may be linked to a reduction in opioid-related side effects. nih.gov The discovery of MOR PAMs within the thiazolidine class suggests that this scaffold could be a valuable starting point for the design of novel analgesics with improved safety profiles. researchgate.netstanford.edu
Cellular and Molecular Mechanisms of Action (General Thiazolidine Scaffolds)
The thiazolidine ring is a versatile heterocyclic scaffold found in a variety of biologically active compounds. e3s-conferences.orgnih.govnih.gov Derivatives of thiazolidine have been shown to exert their effects through a multitude of cellular and molecular mechanisms. nih.govontosight.ai
Modulation of Insulin (B600854) Signaling Pathways
A prominent class of thiazolidine derivatives, the thiazolidinediones (TZDs), are well-known for their role in modulating insulin signaling pathways. nih.govmdpi.com These compounds act as selective agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a critical role in glucose and lipid metabolism. nih.govnih.gov
The activation of PPARγ by TZDs initiates a cascade of events that ultimately enhances insulin sensitivity. mdpi.com This is achieved through two primary mechanisms:
Transactivation: Upon binding of a TZD agonist, the PPARγ receptor becomes activated and forms a heterodimer with the 9-cis retinoic acid receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event regulates the transcription and subsequent translation of proteins involved in glucose and lipid metabolism, as well as cellular differentiation. nih.gov
Transrepression: Activated PPARγ can also negatively interfere with other signaling pathways, such as the nuclear factor kappa beta (NF-κB) pathway, which is heavily involved in inflammatory processes. nih.govmdpi.com By repressing the activity of NF-κB, TZDs can reduce the expression of inflammatory mediators. mdpi.com
Through these mechanisms, TZDs can influence lipid uptake and storage in adipose tissues, a concept known as the "lipid steal hypothesis," where free fatty acids are removed from tissues where they might otherwise impede insulin signaling. mdpi.com Some research also suggests that TZDs may enhance the insulin secretory response through the GPR40 receptor and adenylate cyclase. nih.gov
Induction of Cellular Processes (e.g., Cell Cycle Arrest, Apoptosis)
Thiazolidine scaffolds have been extensively investigated for their anticancer properties, which are often linked to their ability to induce cell cycle arrest and apoptosis in tumor cells. d-nb.infoaacrjournals.orgrsc.org
Several studies have demonstrated that thiazolidine derivatives can halt the cell cycle at various phases, most notably the G1 and G2 phases. d-nb.inforsc.orgresearchgate.net This cell cycle arrest appears to be mediated through the modulation of key regulatory proteins. For instance, some thiazolidinediones have been shown to decrease the expression of cyclin D1, a crucial regulator of the G1 to S phase transition, and increase the levels of cyclin-dependent kinase (CDK) inhibitors like p21 and p27. aacrjournals.org In some cases, the induction of G1 arrest by thiazolides has been linked to the inhibition of the mTOR/c-Myc/p27 pathway. d-nb.info
In addition to halting cell proliferation, thiazolidine derivatives can also trigger programmed cell death, or apoptosis. d-nb.infoaacrjournals.org This can occur through various mechanisms, including the increased expression of pro-apoptotic proteins from the Bcl-2 family, such as Bim and Puma, and the activation of caspases, which are key executioners of the apoptotic process. d-nb.infonih.gov
The following table summarizes the effects of some thiazolidine derivatives on cell cycle and apoptosis in different cancer cell lines:
| Compound/Derivative | Cell Line(s) | Effect | Key Findings |
| RM4819 (bromo-thiazolide) | LS174T, HCT116 (colorectal cancer) | Induces apoptosis and G1 cell cycle arrest. d-nb.info | Associated with increased levels of cleaved caspase 3 and PARP. d-nb.info Mediated by inhibition of mitochondrial respiration and the mTOR/c-Myc/p27 pathway. d-nb.info |
| Nitazoxanide (NTZ) | HCT116, LS174T (colorectal cancer) | Induces apoptosis and G1 cell cycle arrest. d-nb.inforesearchgate.net | Apoptosis induction is dependent on glutathione-S-transferase P1 (GSTP1) activity. d-nb.info Downregulates the Wnt/β-catenin signaling pathway. researchgate.net |
| Thiazolidinediones (general) | Various cancer models | Inhibit cell proliferation and induce apoptosis. aacrjournals.org | Mechanisms include decreased cyclin D1, increased p21 and p27, and enhanced sensitivity to TRAIL-induced cell death. aacrjournals.org |
| 2,3-diaryl-1,3-thiazolidin-4-one derivatives | HePG-2 (liver cancer) | Induce apoptosis and cell cycle arrest at the G1 phase. nih.gov | The cytotoxic effects may be linked to COX-2 inhibition. nih.gov |
Impact on Cellular Metabolic Activity
Thiazolidine derivatives can significantly impact cellular metabolic activity, a mechanism that is closely tied to their effects on both insulin signaling and cancer cell proliferation. nih.govresearchgate.net One of the key targets of these compounds is the mitochondrion, the powerhouse of the cell.
Certain thiazolides have been shown to act as mitochondrial uncouplers, and some, like the bromo-thiazolide RM4819, can inhibit the mitochondrial respiratory chain at complex III. d-nb.info This disruption of mitochondrial function can lead to a decrease in cellular energy production and contribute to the induction of cell cycle arrest and apoptosis in cancer cells. d-nb.info
In the context of systemic metabolism, TZDs, through their activation of PPARγ, have a profound effect on the metabolic activity of adipose tissue. researchgate.net They promote adipocyte differentiation and the remodeling of adipose tissue, which is central to their insulin-sensitizing effects. researchgate.net There are two main hypotheses regarding the broader metabolic actions of TZDs: one suggests that their effects on skeletal muscle and liver are indirect consequences of changes in circulating fatty acids and adipokines from adipose tissue, while the other proposes a direct interaction of TZDs with muscle and liver to modulate fuel metabolism, potentially independent of PPARγ signaling. researchgate.net
Interference with Oxidative Stress Pathways
A number of thiazolidine derivatives have been shown to possess antioxidant properties and can interfere with oxidative stress pathways. ontosight.aiirispublishers.comresearchgate.netnih.gov Oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathophysiology of numerous diseases, including cancer, diabetes, and neurodegenerative disorders. researchgate.netnih.gov
Thiazolidine-based compounds can mitigate oxidative stress through several mechanisms:
ROS Scavenging: Some thiazolidine derivatives can directly scavenge free radicals, thereby reducing their capacity to damage cellular components. mdpi.comzu.ac.ae
Modulation of Antioxidant Enzymes: These compounds can also enhance the body's own antioxidant defenses. irispublishers.com For instance, they have been reported to activate glutathione (B108866) (GSH) and catalase, two crucial enzymes involved in the detoxification of ROS. irispublishers.com
Inhibition of ROS Production: In some cellular contexts, thiazolidine derivatives have been observed to decrease the production of ROS. researchgate.net For example, certain 4-thiazolidinone (B1220212) derivatives have been shown to lower ROS levels in various cell lines and reduce oxidative stress induced by external agents like hydrogen peroxide. researchgate.net
The antioxidant properties of thiazolidine derivatives may contribute to their therapeutic effects in a range of conditions, including neuroinflammation and memory impairment. irispublishers.comzu.ac.ae
Hypothesized Biological Targets and Mechanistic Studies for this compound
Direct and specific mechanistic studies on this compound are not extensively detailed in the currently reviewed scientific literature. However, based on the well-documented biological activities of the broader thiazolidine and thiazolidinedione classes of compounds, several biological targets and mechanisms can be hypothesized for this specific molecule.
The structure of this compound, which features the core thiazolidine ring and a methoxyphenyl substituent, suggests potential interactions with a variety of biological systems. The methoxyphenyl group, in particular, is a common feature in many pharmacologically active molecules.
Based on the activities of structurally related compounds, potential hypothesized biological targets for this compound include:
Peroxisome Proliferator-Activated Receptors (PPARs): Given that the thiazolidine scaffold is central to the TZD class of PPARγ agonists, it is plausible that this compound could exhibit some degree of interaction with PPARs, potentially influencing lipid and glucose metabolism. nih.govmdpi.com
Enzymes Involved in Cancer Progression: The demonstrated ability of various thiazolidine derivatives to induce cell cycle arrest and apoptosis suggests that this compound could potentially target proteins involved in cell cycle regulation (e.g., CDKs, cyclins) or apoptosis (e.g., caspases, Bcl-2 family proteins). d-nb.infoaacrjournals.org
Components of Oxidative Stress Pathways: The antioxidant properties frequently associated with the thiazolidine nucleus indicate that this compound might act as an antioxidant, either by scavenging ROS or by modulating the activity of antioxidant enzymes. irispublishers.comresearchgate.net
Receptors in the Central Nervous System: The finding that a thiazolidine derivative can act as an allosteric modulator of the mu-opioid receptor opens the possibility that this compound could have modulatory effects on this or other G protein-coupled receptors. nih.gov
It is crucial to emphasize that these are hypothesized targets based on structural analogy. Rigorous experimental studies, including binding assays, enzymatic assays, and cellular and in vivo models, would be necessary to elucidate the precise molecular pharmacology and biological targets of this compound.
In Silico Target Prediction for this compound
In silico target prediction represents a crucial first step in drug discovery, utilizing computational methods to identify potential biological targets of a small molecule, thereby guiding further experimental validation. For novel compounds like this compound, these approaches are invaluable for generating initial hypotheses about their mechanism of action.
Computational tools such as Swiss Target Prediction, BindingDB, and PASS (Prediction of Activity Spectra for Substances) are frequently employed to screen compound structures against vast databases of known protein targets. researchgate.netactamedica.org These platforms use algorithms based on 2D or 3D chemical similarity to known active ligands to predict a spectrum of possible biological activities and protein interactions. researchgate.net For instance, studies on various thiazolidine derivatives have predicted a wide array of potential targets. Thiazolidin-4-one derivatives, a closely related class, have been predicted to show inhibitory activity against enzymes like cyclooxygenase (COX), carbonic anhydrase (CA), and protein kinases, which are implicated in inflammation and cancer. nih.gov
Molecular docking is another key in silico technique used to predict the binding orientation and affinity of a ligand to a protein's active site. This method was used to screen 2-aminothiazole (B372263) derivatives against the Hec1/Nek2 protein kinase, a crucial target in cancer therapy, to identify potential lead molecules. nih.gov Similarly, docking studies on thiazolidinone derivatives have suggested strong interactions with targets like VEGFR-2, a key regulator of angiogenesis in cancer. nih.gov
Based on the analysis of structurally related compounds, a range of potential targets can be hypothesized for this compound, as summarized in the table below.
| Compound Class | Predicted/Studied Target | Therapeutic Area | Reference |
|---|---|---|---|
| Thiazolidin-4-one derivatives | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | nih.gov |
| 4-(4-oxo-2-arylthiazolidin-3-yl) benzenesulfonamide (B165840) analogues | Carbonic Anhydrase IX (CA IX) | Anticancer | nih.gov |
| Thiazolidine-2,4-dione derivatives | VEGFR-2 | Anticancer | nih.gov |
| 2-aminothiazole derivatives | Hec1/Nek2 Protein Kinase | Anticancer | nih.gov |
| Thiazolidinedione Hybrids | α-amylase / α-glucosidase | Antidiabetic | rsc.org |
In Vitro Assays for Mechanistic Validation of Biological Activity
Following in silico predictions, in vitro assays are essential for the experimental validation of a compound's biological activity and for elucidating its mechanism of action. Research on various methoxyphenyl-thiazolidine analogues demonstrates a broad spectrum of biological effects confirmed through such assays.
Anticancer and Cytotoxic Activity: The anticancer potential of thiazolidine derivatives has been extensively evaluated. For example, a series of novel 2,4-dioxothiazolidine derivatives were tested for their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and for their cytotoxic effects on human cancer cell lines. nih.gov Compound 22 from this series showed potent anti-VEGFR-2 activity with an IC50 value of 0.079 μM and significant antiproliferative activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cells, with IC50 values of 2.04 μM and 1.21 μM, respectively. nih.gov Mechanistic studies revealed that this compound induced apoptosis and caused cell cycle arrest at the S phase in MCF-7 cells. nih.gov Similarly, (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides have shown potent growth inhibition against various melanoma and prostate cancer cell lines. nih.gov
Enzyme Inhibition Assays: Enzyme inhibition is a common mechanism of action for thiazolidine-based compounds. Derivatives have been synthesized and evaluated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, making them potential antidiabetic agents. rsc.org A series of thiazolidinedione-1,3,4-oxadiazole hybrids demonstrated potent inhibition of both enzymes, with IC50 values in the low micromolar range. rsc.org
Antimicrobial Activity: The thiazolidine scaffold is also a key component of many compounds with antimicrobial properties. For instance, 3-(5-(3-Methoxybenzylidene)-2-(4-(dimethylamino) phenyl)-4-oxothiazolidin-3-yl)-2-phenyl quinazolin-4(3H)-one was identified as a potent antimicrobial agent against both Gram-positive and Gram-negative bacteria. hygeiajournal.com
The table below summarizes key in vitro findings for several thiazolidine derivatives, highlighting the assays used and the activities observed.
| Compound/Derivative Class | Assay Type | Target/Cell Line | Key Findings (IC50/Activity) | Reference |
|---|---|---|---|---|
| (2RS,4R)-2-phenyl-thiazolidine-4-carboxylic acid octadecylamide (1a) | Antiproliferative | Leukemia (CCRF-CEM) | GI50 = 0.12 μM | nih.gov |
| Thiazolidine-2,4-dione derivative (22) | Enzyme Inhibition / Cytotoxicity | VEGFR-2 / MCF-7 | IC50 = 0.079 μM / IC50 = 1.21 μM | nih.gov |
| 3-(5-(4-bromobenzylidene)-2-(3-chlorophenyl)-4-oxothiazolidin-3-yl)-2-phenylquinazolin-4(3H)-one (23) | Anticancer | Human Colon (HCT116) | IC50 = 5.27 µM | hygeiajournal.com |
| Thiazolidinedione-1,3,4-oxadiazole hybrids (5a-5j) | Enzyme Inhibition | α-amylase / α-glucosidase | IC50 range = 18.42-55.43 µM / 17.21-51.28 µM | rsc.org |
| Mycosidine derivatives (3,5-substituted thiazolidine-2,4-diones) | Antifungal | Candida species | Exhibited high fungistatic and fungicidal activity. | nih.gov |
Investigation of Molecular Interactions and Binding Modes
Molecular docking and dynamics simulations provide atomic-level insights into how a ligand interacts with its biological target. nih.gov These studies are critical for understanding the binding modes of thiazolidine derivatives and for rational drug design.
For thiazolidinedione derivatives targeting VEGFR-2, docking studies have revealed key interactions within the enzyme's ATP-binding site. The most active compounds typically form hydrogen bonds with crucial amino acid residues like Cys919 and Asp1046, while the thiazolidinedione core and its substituents engage in various hydrophobic and van der Waals interactions, stabilizing the complex. nih.gov
In studies of thiazolidinediones as antidiabetic agents, molecular docking simulations into the active sites of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and α-amylase have been performed. mdpi.comresearchgate.net The thiazolidinedione head group is often found to form essential hydrogen bonds with residues such as Ser289, His323, and His449 in the PPAR-γ ligand-binding domain, mimicking the binding mode of clinically used glitazones. researchgate.net Furthermore, π-π stacking interactions between the aromatic rings of the ligand and the phenylene systems of the receptor are also observed, contributing to binding affinity. researchgate.net
The table below details the predicted molecular interactions for several thiazolidine analogues with their respective protein targets.
| Compound Class | Protein Target | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|
| Thiazolidine-2,4-dione derivatives | VEGFR-2 | Cys919, Asp1046 | Hydrogen Bonding | nih.gov |
| Thiazolidinedione derivatives | PPAR-γ | Ser289, His323, His449, Tyr473 | Hydrogen Bonding | researchgate.net |
| Thiazolidinedione derivatives | α-amylase | Asp197, Glu233, Asp300 | Hydrogen Bonding | researchgate.net |
| 3-(methoxy phenyl)-2-aryl thiazolidin-4-one | Cyclooxygenase-2 (COX-2) | Not specified | Modeling performed | nih.gov |
| 3,3'-(1,2-ethanediyl) bis [2-(4-methoxyphenyl)-thiazolidin-4-one] | Cyclooxygenase-2 (COX-2) | Not specified | Modeling performed | nih.gov |
In Vivo Mechanistic Studies (Utilizing Model Organisms for Pathway Elucidation)
In vivo studies in animal models are the definitive step for validating the therapeutic potential and elucidating the systemic biological pathways affected by a drug candidate. While specific in vivo data for this compound is not available, studies on related structures provide a framework for potential applications.
Anticancer Activity in Mouse Models: The anticancer efficacy of (2RS,4R)-2-(4-acetamidophenyl)-thiazolidine-4-carboxylic acid hexadecylamide (1b ) was evaluated in nude mice bearing A375 human melanoma tumors. nih.gov The compound was found to inhibit tumor growth in a dose-dependent manner, with a 10 mg/kg dose demonstrating significantly higher efficacy than the standard chemotherapeutic drug dacarbazine (B1669748) at 60 mg/kg. nih.gov Such studies are crucial for confirming that the antiproliferative effects observed in vitro translate to a therapeutic effect in a whole organism. Cell cycle analysis in these studies showed an increase in apoptosis (sub-G1 phase) after treatment, providing a mechanistic link to the observed tumor growth inhibition. nih.gov
Antidiabetic Activity in Rodent and Zebrafish Models: Thiazolidinedione derivatives have been extensively studied in vivo for their antidiabetic properties. In a streptozotocin-induced diabetic rat model, novel thiazolidinedione derivatives C40 and C81 were evaluated. nih.gov Compound C40 successfully restored blood glucose to normal levels (euglycemia) after 21 days of treatment. nih.gov Both compounds also significantly decreased triglyceride levels, indicating a positive effect on lipid metabolism, a common comorbidity in diabetes. nih.gov In another study using an obesity-induced zebrafish model, neocryptolepine–thiazolidinedione (NC-TZD ) and acridine–thiazolidinedione (AC-TZD ) hybrids effectively restored glucose, triglyceride, and insulin levels to normal. mdpi.com Mechanistic investigation in this model pointed towards the modulation of peroxisomal acyl-CoA oxidase (acox1) and nuclear factor kappa beta (nfκβ) mRNA levels. mdpi.com
These in vivo studies confirm that the thiazolidine scaffold can serve as a platform for developing agents that effectively modulate complex disease pathways, such as those involved in cancer progression and metabolic disorders.
Table of Mentioned Compounds
| Abbreviation/Code | Full Chemical Name |
|---|---|
| 1a | (2RS,4R)-2-phenyl-thiazolidine-4-carboxylic acid octadecylamide |
| 1b | (2RS,4R)-2-(4-acetamidophenyl)-thiazolidine-4-carboxylic acid hexadecylamide |
| 22 (from ref. nih.gov) | A novel 2,4-dioxothiazolidine derivative (specific structure in source) |
| 23 (from ref. hygeiajournal.com) | 3-(5-(4-bromobenzylidene)-2-(3-chlorophenyl)-4-oxothiazolidin-3-yl)-2-phenylquinazolin-4(3H)-one |
| 5a-5j | A series of 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,5-dione derivatives |
| C40 / C81 | Novel 5-arylidene-2,4-thiazolidinedione derivatives (specific structures in source) |
| NC-TZD | neocryptolepine–thiazolidinedione hybrid |
| AC-TZD | acridine–thiazolidinedione hybrid |
| - | 3-(5-(3-Methoxybenzylidene)-2-(4-(dimethylamino) phenyl)-4-oxothiazolidin-3-yl)-2-phenyl quinazolin-4(3H)-one |
| - | 3,3’-(1,2-ethanediyl) bis [2-(4-methoxyphenyl)-thiazolidin-4-one] |
Structure Activity Relationship Sar Studies of Thiazolidine Derivatives Pertinent to 2 3 Methoxyphenyl Thiazolidine
Influence of Substituents on Thiazolidine (B150603) Ring Biological Potency
The thiazolidine ring is a versatile scaffold whose biological profile can be extensively modified through the introduction of various substituents. psu.edunih.gov The nature, position, and electronic properties of these substituents are determinant factors for the resulting biological potency. nih.gove3s-conferences.org Research has shown that the bactericidal activity of thiazolidinedione derivatives, for instance, is more dependent on the substitution on the heterocyclic thiazolidine ring itself rather than on appended aromatic moieties. nih.gov The core structure is amenable to chemical modifications at several positions, primarily the C2, N3, and C5 atoms, allowing for a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects. nih.govresearchgate.netnih.gov
The presence of an aryl group, particularly at the C2 position of the thiazolidine ring, is a common feature in many biologically active derivatives. In a series of (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides (ATCAAs) evaluated for anticancer activity, the nature of the aryl substituent was a key determinant of potency and selectivity. nih.gov For instance, derivatives with a phenyl group at C2 showed significant cytotoxic activity against melanoma and prostate cancer cells. nih.gov
The introduction of a methoxy (B1213986) group onto the phenyl ring, creating a methoxyphenyl moiety, has been shown to modulate activity significantly. In studies on 2,3-diaryl-1,3-thiazolidin-4-ones, a methoxy substituent on the C2-phenyl ring was a common feature among compounds with potent anti-inflammatory and cytotoxic activities. nih.gov Similarly, in the development of thiazolidinedione-based inhibitors, compounds bearing dimethoxybenzylidene groups showed significant antidiabetic activity. ijper.org The position of the methoxy group is also critical; substitution at the meta-position has been noted to increase activity in certain series of thiazolidinedione derivatives. nih.gov This suggests that the methoxyphenyl group in 2-(3-Methoxyphenyl)thiazolidine is a key pharmacophoric element contributing to its potential biological profile.
| Compound Series | Substituent at C2 | Observed Biological Activity | Reference |
| 2-Arylthiazolidine-4-carboxylic acid amides | Phenyl | Cytotoxic against melanoma & prostate cancer | nih.gov |
| 2,3-Diaryl-1,3-thiazolidin-4-ones | Methoxyphenyl | Potent anti-inflammatory & cytotoxic | nih.gov |
| Thiazolidine-2,4-diones | 3,4-Dimethoxybenzylidene | Significant antidiabetic activity | ijper.org |
| 2-(Trimethoxyphenyl)-thiazoles | Trimethoxyphenyl | COX-2 inhibition (anti-inflammatory) | mdpi.com |
| 5-Benzylidene-Thiazolidine-2,4-diones | Methoxy-substituted benzylidene | PTP1B inhibition (antidiabetic) | nih.gov |
Modifications at positions 2, 3, and 5 of the thiazolidine scaffold have profound effects on biological activity.
Position 2: As discussed, the C2 position is frequently substituted with an aryl group. nih.govnih.gov The nature of this aryl ring and its substituents (e.g., methoxy groups) directly influences interactions with biological targets. nih.govmdpi.com In some designs, replacing a phenyl group with other heterocyclic systems or modifying the aryl ring itself is a key strategy for optimizing activity. researchgate.net
Position 3: The nitrogen atom at position 3 is a common site for substitution, which can enhance stability and solubility. psu.edu N3-substituted thiazolidines are generally more stable in solution because the substituent prevents ring opening. psu.edu In the context of aldose reductase inhibitors, N-alkylation with an acetic acid moiety at this position was crucial for creating potent compounds from 5-arylidene-2,4-thiazolidinedione precursors. researchgate.net
Position 5: Substitution at the C5 position, often with an arylidene group (a group derived from an aromatic aldehyde), is a hallmark of the thiazolidinedione class of antidiabetic agents (glitazones). ijper.orgnih.gov SAR studies on 5-benzylidene-thiazolidine-2,4-diones revealed that the presence of a second aromatic ring on the 5-benzylidene group increased potency. nih.gov The antimicrobial activity of 5-arylidene derivatives is also well-documented, with different aryl groups at this position modulating the spectrum and potency against various bacterial strains. nih.govscielo.br
The electronic nature of substituents on the aryl ring of 2-arylthiazolidine derivatives plays a pivotal role in modulating biological potency. The balance between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can fine-tune the molecule's interaction with its target receptor. rsc.orgresearchgate.net
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), chloro (-Cl), and fluoro (-F) are strong EWGs. Their presence often enhances certain biological activities. e3s-conferences.org For example, in a series of thiazolidine derivatives of 6-nitroindazole, the presence of strong EWGs was found to be essential for antibacterial and antifungal activities. e3s-conferences.org Similarly, for some anticancer agents, the introduction of an EWG on the aryl ring resulted in increased activity. rsc.org The antimicrobial activity of 5-arylidene-thiazolidine-2,4-diones is significantly increased by EWGs such as -NO2, -Cl, and -Br, which is attributed to an increase in the lipophilic character of the molecule, facilitating its passage through microbial membranes. scielo.br
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) and amino (-NH2) are common EDGs. The methoxy group, as present in this compound, is an EDG. In several studies, EDGs have been shown to be favorable for activity. For instance, novel thiazolidinediones with EDGs showed the highest antidiabetic activity in one series, comparable to the standard drug metformin. nih.gov However, the effect can be context-dependent; in other series, EDGs have been found to decrease anticancer activity. rsc.org The unpredictable nature of EDGs has been noted, where a p-methoxybenzoic acid derivative gave a high yield in a synthetic reaction, while a dimethylamino derivative gave a very low yield. otterbein.edu
| Group Type | Example Substituents | General Effect on Thiazolidine Derivatives | Reference |
| Electron-Withdrawing (EWG) | -NO₂, -Cl, -F, -Br | Often increases antimicrobial and anticancer activity. | e3s-conferences.orgscielo.brrsc.org |
| Electron-Donating (EDG) | -OCH₃, -NH₂ | Can increase antidiabetic activity, but effects can be variable. | nih.govrsc.org |
Conformational Flexibility and Stereochemistry in SAR
The three-dimensional structure, including stereochemistry and conformational flexibility, is a critical determinant of a molecule's biological activity. nih.govresearchgate.net Thiazolidine derivatives are no exception, as the spatial arrangement of atoms dictates how the molecule fits into the binding site of a biological target. researchgate.net The thiazolidine ring is not planar and can adopt conformations such as an envelope or half-chair. nih.gov
The synthesis of 2-substituted thiazolidines, such as through the reaction of an aldehyde with L-cysteine, creates a new chiral center at the C2 position. psu.edunih.gov Since the C4 position derived from L-cysteine already has a fixed (R) configuration, the resulting products are a mixture of two diastereomers: (2R, 4R) and (2S, 4R). psu.edunih.gov
These diastereomers can have significantly different biological activities because their three-dimensional shapes interact differently with chiral biological receptors, such as enzymes and proteins. nih.govresearchgate.net For example, in the study of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents, the compounds were synthesized and tested as a diastereomeric mixture. nih.gov The separation or selective synthesis of individual stereoisomers is often necessary to identify the most active form (the eutomer) and to gain a deeper understanding of the SAR. researchgate.netnih.gov The distinct NMR spectral signals for the two diastereomers allow for their characterization and quantification. nih.gov For instance, Nuclear Overhauser Effect (NOE) experiments can be used to assign the absolute structure of each diastereomer. nih.gov The steric hindrance at the binding site of an enzyme can lead to preferential recognition of one stereoisomer over another, as seen in the differential binding of thiazolidinone isomers to COX-1 and COX-2 enzymes. researchgate.net
Computational Approaches in SAR Elucidation
Computational chemistry has become an indispensable tool in modern drug discovery for elucidating SAR. mdpi.comresearchgate.net Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations provide profound insights into how thiazolidine derivatives interact with their biological targets. ijper.orgmdpi.comnih.gov
QSAR Studies: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. psu.edunih.gov These models use calculated molecular descriptors (e.g., lipophilicity, electronic properties, and steric parameters) to predict the activity of new, unsynthesized compounds. mdpi.comrsc.org Numerous QSAR studies have been performed on thiazolidine derivatives to identify the key structural features required for activities such as antihyperglycemic, antimicrobial, and S1P1 receptor agonism. mdpi.comnih.govrsc.org For example, a QSAR study on 2-imino-thiazolidin-4-one derivatives identified that electrostatic and steric properties play a significant role in their potency as S1P1 receptor agonists. mdpi.com
Molecular Docking: Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.govmdpi.com This technique is widely used to understand the binding modes of thiazolidine derivatives and to rationalize their observed biological activities. mdpi.comnih.govresearchgate.net Docking studies of thiazolidinedione analogues into the PPARγ receptor, a key target for antidiabetic drugs, have revealed specific hydrogen bond and hydrophobic interactions with key amino acid residues like Arg288, Gln283, and Leu270, explaining their mechanism of action. ijper.org Similarly, docking of anti-inflammatory thiazole (B1198619) derivatives into COX-1 and COX-2 active sites helped to explain their inhibitory profiles and selectivity. nih.govmdpi.com
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding interactions predicted by docking. mdpi.com This method can assess the conformational changes in both the ligand and the protein upon binding, providing a more realistic model of the biological interaction. dntb.gov.ua
| Computational Method | Application to Thiazolidine Derivatives | Key Insights Provided | Reference(s) |
| QSAR | Predicting antihyperglycemic, antimicrobial, and receptor agonist activity. | Identifies key physicochemical properties (steric, electronic, hydrophobic) correlated with potency. | psu.edumdpi.comnih.govrsc.org |
| Molecular Docking | Simulating binding of derivatives to targets like PPARγ, COX-2, and PTP1B. | Predicts binding orientation and identifies specific interactions (e.g., H-bonds) with receptor residues. | nih.govijper.orgmdpi.commdpi.comnih.gov |
| Molecular Dynamics | Assessing the stability of ligand-receptor complexes over time. | Provides information on the dynamic behavior and stability of the docked conformation. | mdpi.comdntb.gov.ua |
Future Research Directions and Prospects for 2 3 Methoxyphenyl Thiazolidine
Exploration of Specific Biological Activities of 2-(3-Methoxyphenyl)thiazolidine
While the broader class of thiazolidine (B150603) derivatives has been extensively studied, the specific biological activities of this compound remain an area ripe for investigation. Thiazolidines, in general, are known to possess a diverse range of pharmacological properties, including anti-inflammatory, antimicrobial, and antidiabetic effects. ontosight.ai Future research should focus on a comprehensive screening of this compound to identify and characterize its specific bioactivities.
Initial investigations could build upon the known activities of structurally similar compounds. For instance, derivatives of thiazolidine have shown promise as anticancer and antimicrobial agents. ekb.eg Therefore, a systematic evaluation of this compound against various cancer cell lines and microbial strains is a logical starting point. Furthermore, given that the methoxyphenyl group is present in many biologically active compounds, its influence on the activity of the thiazolidine ring warrants detailed exploration.
Integration of Multi-Omics Data in Thiazolidine Research
The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to unravel the complex biological mechanisms of drug action. frontiersin.org The integration of these high-throughput data streams can provide a holistic view of the cellular response to this compound and other thiazolidine derivatives. nih.gov This approach can help identify novel drug targets, elucidate pathways modulated by these compounds, and discover biomarkers for predicting therapeutic response. ahajournals.org
Currently, the application of multi-omics in thiazolidine research is in its nascent stages. Future studies should aim to generate and integrate multi-omics datasets from cells or tissues treated with this compound. This will enable researchers to construct comprehensive network models of the drug's mechanism of action, moving beyond a single-target-based understanding. mdpi.comethz.ch For example, transcriptomic and proteomic analyses can reveal changes in gene and protein expression, while metabolomics can shed light on alterations in metabolic pathways. acs.orgnih.gov The causal integration of these datasets can generate mechanistic hypotheses about how these compounds exert their effects. mdpi.com
Development of Novel Hybrid Molecules Incorporating the Thiazolidine Scaffold
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery to create compounds with enhanced affinity, greater efficacy, and potentially reduced side effects. The thiazolidine scaffold is an attractive component for creating such hybrid molecules. nih.gov
Recent research has seen the development of various thiazolidine-based hybrids with promising biological activities. For example, hybrids of thiazolidine-2,4-dione with chlorophenylthiosemicarbazone have demonstrated significant antibacterial activity. mdpi.com Similarly, hybrids incorporating a thiosemicarbazone or pyridinecarbohydrazone moiety have shown potent antimycobacterial effects, suggesting their potential as treatments for tuberculosis. nih.gov The synthesis of hybrid molecules combining thiazolidinone with other heterocyclic systems like 1,3,4-thiadiazole (B1197879) has also been explored for anticancer applications. researchgate.net
Future research in this area should focus on the rational design and synthesis of novel hybrids of this compound with other biologically active moieties. The selection of the partner molecule should be guided by the desired therapeutic application. For instance, combining it with known anticancer agents could lead to synergistic effects and overcome drug resistance.
Table 1: Examples of Thiazolidine-Based Hybrid Molecules and their Activities
| Hybrid Scaffold Combination | Target/Activity | Reference |
| Thiazolidine-2,4-dione-chlorophenylthiosemicarbazone | Antibacterial | mdpi.com |
| Thiazolidine-2,4-dione-thiosemicarbazone/pyridinecarbohydrazone | Antimycobacterial | nih.gov |
| Thiazolidinone-1,3,4-thiadiazole | Anticancer | researchgate.net |
| Primaquine-thiazolidinone | Antimalarial | nih.gov |
This table is for illustrative purposes and not exhaustive.
Addressing Research Gaps in Thiazolidine Mechanistic Understanding
Despite the extensive research on thiazolidine derivatives, significant gaps remain in our understanding of their precise mechanisms of action. nih.gov Many studies report the biological effects of these compounds without fully elucidating the underlying molecular pathways. nih.govresearchgate.net This lack of mechanistic detail can hinder the rational design of more potent and selective analogs.
Future research must prioritize in-depth mechanistic studies to identify the specific molecular targets of this compound and its derivatives. Techniques such as target identification and validation using proteomic approaches can be employed. mdpi.com For instance, the well-known antidiabetic thiazolidinediones (TZDs) act as agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ). wikipedia.orgnih.govyoutube.com However, the targets for many other thiazolidine derivatives with different biological activities are yet to be identified.
A thorough investigation into the structure-activity relationships (SAR) is also crucial. ekb.eg By systematically modifying the structure of this compound and evaluating the corresponding changes in biological activity, researchers can identify the key structural features required for its therapeutic effects. niscpr.res.in This knowledge will be invaluable for the optimization of lead compounds and the development of next-generation thiazolidine-based drugs. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-Methoxyphenyl)thiazolidine, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves condensation reactions between 3-methoxyphenyl precursors (e.g., 3-methoxyphenyl isocyanate or aldehydes) and thiazolidine-forming reagents like hydrazine derivatives. For example, hydrazine intermediates can react with α-halogenated compounds under basic conditions to form the thiazolidine ring . Key reagents include Amberlyst A-15 (for imidazole derivatives) and palladium catalysts for cross-coupling reactions . Purity validation requires HPLC, IR (to confirm functional groups like C=O and N-H), and ¹H-NMR (to verify substitution patterns and aromatic integration) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to GBZ/T 160.1–160.81-2004 workplace air quality standards for chemical exposure limits. Use fume hoods for synthesis steps involving volatile reagents (e.g., acetic acid in decarboxylation reactions). Personal protective equipment (PPE) is mandatory due to potential skin/eye irritation risks. Emergency procedures should align with EN 14042 guidelines for chemical spills .
Q. How can researchers characterize the structural and electronic properties of this compound derivatives?
- Methodological Answer : Combine spectroscopic techniques:
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z=248 for diphenylcyclohexenone precursors) .
- ¹H-NMR : Analyze coupling constants to distinguish cis/trans configurations in thiazolidine rings.
- IR : Identify key vibrations (e.g., C-S stretching at 600–700 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its antimicrobial activity?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring to improve bacterial enzyme inhibition. For example, replacing the 3-methoxy group with a pyridinyl moiety increases activity against Staphylococcus aureus by enhancing MurB enzyme targeting (critical for peptidoglycan biosynthesis) . SAR studies suggest that arylidene derivatives (e.g., 5-benzylidene substitutions) improve lipophilicity and membrane penetration .
Q. What experimental strategies resolve contradictions in reported bioactivity data for thiazolidine derivatives?
- Methodological Answer : Discrepancies often arise from variations in substituent positions or assay conditions. Standardize testing using:
- Consistent bacterial strains (e.g., Bacillus megaterium NCTC 10341 for reproducibility).
- Enzyme inhibition assays : Compare IC₅₀ values for MurB inhibition under controlled pH and temperature .
- Computational modeling : Use DFT to predict electronic effects of substituents on binding affinity .
Q. How can reaction yields be optimized for this compound derivatives under green chemistry principles?
- Methodological Answer : Replace traditional solvents (e.g., DMF) with biodegradable alternatives like cyclopentyl methyl ether. Catalytic systems such as Amberlyst A-15 or Pd(OAc)₂ with BINAP ligands improve yields in Knoevenagel condensations (e.g., from 60% to 85%) while reducing waste . Microwave-assisted synthesis (e.g., 100 W, 80°C) shortens reaction times from hours to minutes .
Q. What mechanistic insights explain the neuropharmacological potential of thiazolidine derivatives?
- Methodological Answer : Thiazolidine rings interact with metabotropic glutamate receptors (mGluRs) via allosteric modulation. For example, bromo-2-[2-(3-methoxyphenyl)ethynyl]-5-methylpyridine derivatives show antidepressant-like effects in tail suspension tests by targeting mGluR5 . In vitro electrophysiology and radioligand binding assays are critical for elucidating receptor affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
